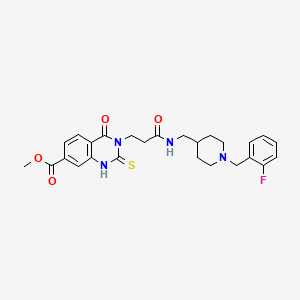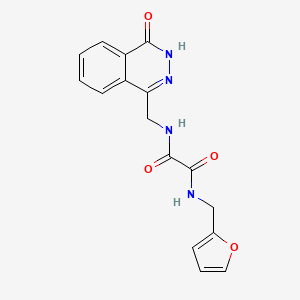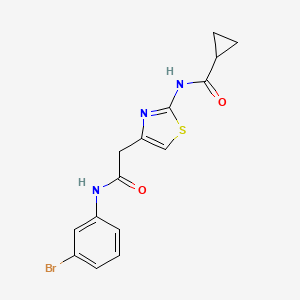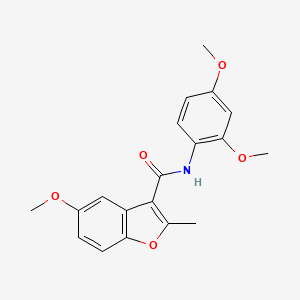![molecular formula C14H8Cl2N2OS B14974875 4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B14974875.png)
4-chloro-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,3-benzothiazol-7-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the following steps:
Formation of 4-chloro-1,3-benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Coupling Reaction: The 4-chloro-1,3-benzothiazole is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-tubercular agent.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H8Cl2N2OS |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
4-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)14(19)18-11-6-5-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19) |
Clave InChI |
ANMWFURKCKOEOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14974798.png)


![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B14974832.png)

![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B14974861.png)


![2-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B14974873.png)
